Cas no 1240497-07-7 (L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-, methyl ester)
![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-, methyl ester structure](https://es.kuujia.com/scimg/cas/1240497-07-7x500.png)
1240497-07-7 structure
Nombre del producto:L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-, methyl ester
Número CAS:1240497-07-7
MF:C44H37NO5
Megavatios:659.768292188644
CID:6641055
L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-, methyl ester Propiedades químicas y físicas
Nombre e identificación
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- L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-, methyl ester
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- Renchi: 1S/C44H37NO5/c1-48-42(46)41(45-43(47)49-30-40-38-23-13-11-21-36(38)37-22-12-14-24-39(37)40)29-31-25-27-35(28-26-31)50-44(32-15-5-2-6-16-32,33-17-7-3-8-18-33)34-19-9-4-10-20-34/h2-28,40-41H,29-30H2,1H3,(H,45,47)/t41-/m0/s1
- Clave inchi: WKWBPBXCJUTIIY-RWYGWLOXSA-N
- Sonrisas: C(OC)(=O)[C@H](CC1=CC=C(OC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
Propiedades experimentales
- Denso: 1.220±0.06 g/cm3(Predicted)
- Punto de fusión: 76-78 °C
- Punto de ebullición: 809.2±65.0 °C(Predicted)
- PKA: 10.36±0.46(Predicted)
L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-, methyl ester Literatura relevante
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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